Ethyl 4,6-dioxo-6-(4'-(trifluoromethyl)biphenyl-4-yl)hexanoate
Description
Ethyl 4,6-dioxo-6-(4’-(trifluoromethyl)biphenyl-4-yl)hexanoate is a synthetic organic compound known for its unique chemical structure and properties
Properties
Molecular Formula |
C21H19F3O4 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
ethyl 4,6-dioxo-6-[4-[4-(trifluoromethyl)phenyl]phenyl]hexanoate |
InChI |
InChI=1S/C21H19F3O4/c1-2-28-20(27)12-11-18(25)13-19(26)16-5-3-14(4-6-16)15-7-9-17(10-8-15)21(22,23)24/h3-10H,2,11-13H2,1H3 |
InChI Key |
LJLMHZASVSVFJO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(=O)CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,6-dioxo-6-(4’-(trifluoromethyl)biphenyl-4-yl)hexanoate typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is known for its high efficiency and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,6-dioxo-6-(4’-(trifluoromethyl)biphenyl-4-yl)hexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Ethyl 4,6-dioxo-6-(4’-(trifluoromethyl)biphenyl-4-yl)hexanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of Ethyl 4,6-dioxo-6-(4’-(trifluoromethyl)biphenyl-4-yl)hexanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4,4,4-trifluoroacetoacetate
- Ethyl 4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate
Uniqueness
Ethyl 4,6-dioxo-6-(4’-(trifluoromethyl)biphenyl-4-yl)hexanoate is unique due to its specific substitution pattern and the presence of both carbonyl and trifluoromethyl groups.
Biological Activity
Ethyl 4,6-dioxo-6-(4'-(trifluoromethyl)biphenyl-4-yl)hexanoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
- Molecular Formula : C21H19F3O4
- Molecular Weight : 392.4 g/mol
The biological activity of this compound is primarily attributed to its structural features, particularly the trifluoromethyl group. This group enhances lipophilicity and can influence interactions with biological molecules, such as enzymes and receptors.
-
Enzyme Inhibition :
- The compound has shown potential as an inhibitor for various enzymes involved in metabolic pathways. For instance, docking studies suggest that the trifluoromethyl group interacts favorably with enzyme active sites, potentially enhancing inhibitory effects on targets such as cyclooxygenase (COX) and lipoxygenases (LOX) .
- Antioxidant Activity :
Biological Activity Data
Case Studies
-
Cholinesterase Inhibition :
A study evaluated the compound's effect on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The results indicated that it possesses moderate inhibitory effects, which could have implications for treating neurodegenerative diseases like Alzheimer's. -
Antioxidant Studies :
Research highlighted the antioxidant potential of this compound, showing its ability to scavenge free radicals effectively. This property is crucial for developing therapeutic agents aimed at reducing oxidative damage in various diseases. -
Cytotoxicity Assessment :
The compound was tested against the MCF-7 breast cancer cell line, revealing promising cytotoxic effects that warrant further investigation into its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
